

Application Notes and Protocols: Total Synthesis of (±)-Villosin C

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Compound of Interest

Compound Name: Villosin

Cat. No.: B175993

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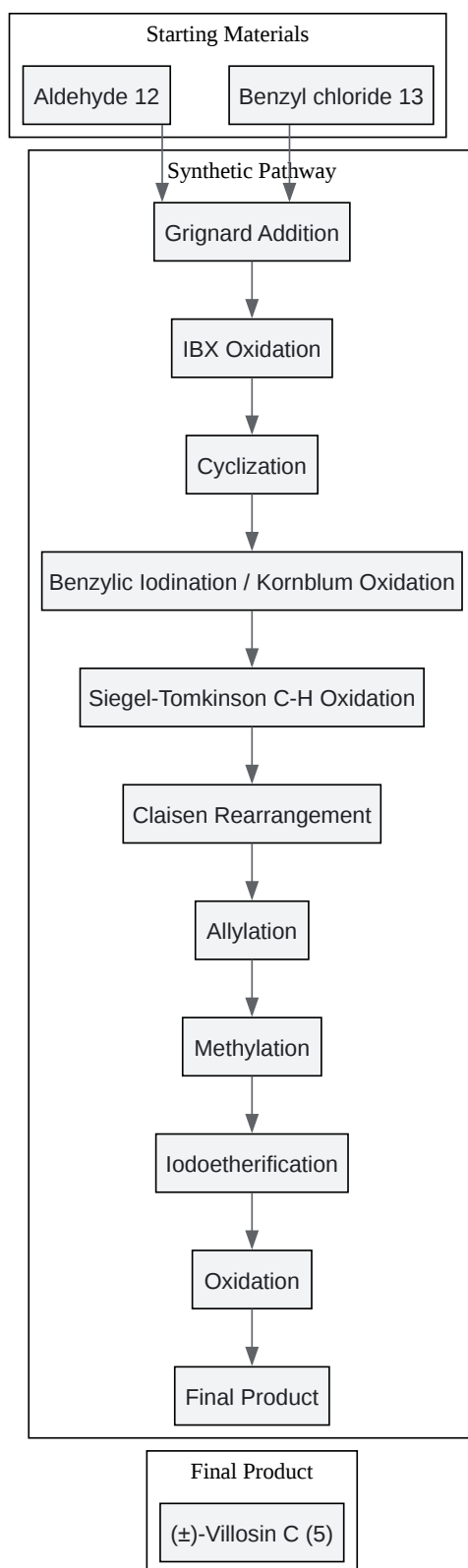
These application notes provide a detailed overview of the first total synthesis of (±)-**Villosin C**, a 17(15 → 16)-abeo-abietane diterpenoid. The synthesis was accomplished in 11 steps and features the assembly of the A/B/C ring system followed by the construction of the D ring via intramolecular iodoetherification.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Overview of Synthetic Strategy

The total synthesis of (±)-**Villosin C** is characterized by a convergent approach that strategically manages the oxidation states of the intermediates.^[3] The key features of this synthesis include:

- **A/B/C Ring System Assembly:** A modified three-step sequence, executable on a gram scale, was used to construct the core tricyclic system.^{[1][2]}
- **Oxidation State Escalation:** A rationally designed sequence for escalating the oxidation state at various carbon atoms (C6/11/14 → C7 → C12 → C17) was critical to the success of the synthesis.^{[1][3]}
- **D Ring Construction:** The final dihydrofuran D ring was formed via a key intramolecular iodoetherification reaction.^{[1][2]}

The overall synthetic workflow is depicted below, outlining the progression from initial starting materials to the final natural product.



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Caption: Overall workflow for the total synthesis of (±)-**Villosin C**.

Reagents and Conditions

The following table summarizes the reagents, conditions, and yields for each step in the 11-step synthesis of (±)-**Villosin C**.

Step	Starting Material	Reagents and Conditions	Product	Yield (%)
1	Aldehyde 12 & Benzyl chloride 13	Mg, THF, 0 °C to rt	Alcohol	90
2	Alcohol	IBX, DMSO, rt, 12 h	Enone 11	93
3	Enone 11	TfOH, DCM, 0 °C to rt, 1 h	Tricyclic intermediate	85
4	Tricyclic intermediate	I ₂ , AIBN, CCl ₄ , 80 °C, then DMSO, NaHCO ₃ , 100 °C	α-Hydroxy enone 14	83
5	α-Hydroxy enone 14	NaOMe, MeOH, O ₂ , rt, 12 h	α-Methoxy enone 15	81
6	α-Methoxy enone 15	Ac ₂ O, DMAP, Pyridine, rt, 12 h	Acetate intermediate	95
7	Acetate intermediate	Allyl-Si(O-i-Pr) ₃ , BF ₃ ·OEt ₂ , DCM, -78 °C to rt, 3 h	Allylated phenol 19	79 (over 2 steps)
8	Allylated phenol 19	K ₂ CO ₃ , MeI, Acetone, 50 °C, 12 h	Methylated intermediate 20	96
9	Methylated intermediate 20	I ₂ , NaHCO ₃ , MeCN, H ₂ O, rt, 12 h	Dihydrofuran intermediate	85 (1:1 dr)
10	Dihydrofuran intermediate	Dess-Martin periodinane, DCM, rt, 2 h	(±)-Teuvincenone B (4)	91
11	(±)-Teuvincenone B (4)	BBr ₃ , DCM, -78 °C to 0 °C, 1 h	(±)-Villosin C (5)	83

Key Experimental Protocols

Detailed methodologies for key transformations in the synthesis are provided below. All moisture and oxygen-sensitive reactions were performed in flame-dried glassware under an argon atmosphere.^[4]

Protocol 1: Gram-Scale Grignard Addition (Step 1)

This protocol details the initial C-C bond formation to assemble the carbon skeleton.

- Place magnesium turnings in a flame-dried, three-necked flask under an argon atmosphere.
- Add a solution of benzyl chloride 13 in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension.
- After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
- Add a solution of aldehyde 12 in anhydrous THF dropwise to the Grignard reagent.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford the desired alcohol.

Protocol 2: Intramolecular Iodoetherification for D Ring Construction (Step 9)

This protocol describes the crucial step for constructing the tetracyclic core of **Villosin C**.

- Dissolve the methylated intermediate 20 in a mixture of acetonitrile (MeCN) and water.

- Add sodium bicarbonate (NaHCO_3) to the solution, followed by the portion-wise addition of iodine (I_2).
- Stir the reaction mixture vigorously at room temperature for 12 hours in the dark.
- Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Extract the mixture with dichloromethane (DCM).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the resulting residue via flash column chromatography to yield the dihydrofuran intermediate as a mixture of diastereomers.

Protocol 3: Final Demethylation to (±)-Villosin C (Step 11)

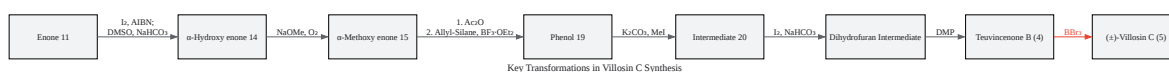
This protocol outlines the final step to yield the natural product.

- Dissolve (±)-Teuvincenone B (4) in anhydrous dichloromethane (DCM) in a flame-dried flask under argon.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Add a solution of boron tribromide (BBr_3) in DCM dropwise.
- Stir the reaction at $-78\text{ }^\circ\text{C}$ for 30 minutes, then allow it to warm to $0\text{ }^\circ\text{C}$ and stir for an additional hour.
- Quench the reaction by carefully adding methanol, followed by water.
- Extract the aqueous layer with DCM.
- Combine the organic extracts, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford (±)-**Villosin C** (5).

Synthetic Pathway Diagram

The following diagram illustrates the step-by-step chemical transformations from enone 11 to the final product, (±)-**Villosin C**.



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Caption: Key steps in the total synthesis of (±)-**Villosin C**.

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